(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine

Description

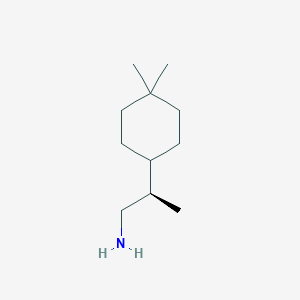

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chiral primary amine featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and a propan-1-amine chain at the 2-position. Its molecular formula is C₁₁H₂₃N, with a monoisotopic mass of 169.18304 Da .

Properties

IUPAC Name |

(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGOOBQUCGGFGG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Imine Precursors

A common route involves the reduction of imines derived from 4,4-dimethylcyclohexanecarbaldehyde and propan-2-amine. The imine intermediate is subjected to asymmetric hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes.

Reaction Conditions :

- Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

- Solvent : Methanol

- Pressure : 50 bar H₂

- Temperature : 60°C

- Yield : 78–85%

- Enantiomeric Excess : 92–95% ee.

The steric bulk of the cyclohexyl group necessitates elevated hydrogen pressure to achieve satisfactory conversion. Post-reduction, the amine is isolated via crystallization as a hydrochloride salt, leveraging differences in solubility between enantiomers.

Gabriel Synthesis with Cyclohexyl Alkylation

The Gabriel synthesis offers an alternative route by alkylating phthalimide with a 4,4-dimethylcyclohexylpropyl halide, followed by hydrazinolysis to release the amine.

Key Steps :

- Alkylation : 4,4-Dimethylcyclohexylpropyl bromide reacts with potassium phthalimide in DMF at 80°C (12 h).

- Hydrazinolysis : The alkylated phthalimide is treated with hydrazine hydrate in ethanol under reflux (6 h).

Challenges :

- Low regioselectivity during alkylation due to the cyclohexyl group’s steric hindrance.

- Purification requires column chromatography, reducing scalability.

Biocatalytic Methods Using ω-Transaminases

One-Pot Oxidation-Transamination Cascade

Adapting the method from EP3415630A1, the target amine is synthesized via a sequential one-pot process:

- Oxidation : (4,4-Dimethylcyclohexyl)propan-2-ol is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite in a biphasic system (trifluorotoluene/water, pH 9.0).

- Transamination : The ketone undergoes stereoselective amination with an engineered ω-transaminase (ATA-301 or ATA-303) and isopropylamine as the amine donor.

Optimized Parameters :

| Parameter | Value |

|---|---|

| TEMPO Loading | 2 mol% |

| [NaClO] | 400 mM |

| Transaminase Loading | 5 mg/mL |

| Isopropylamine Concentration | 2 M |

| Reaction Time | 48 h |

| Conversion | 88% |

| ee (R) | >99% |

This method avoids intermediate isolation and achieves exceptional stereocontrol, though enzyme cost remains a limitation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85 | 95 | Moderate | 320 |

| Gabriel Synthesis | 65 | Racemic | Low | 280 |

| Biocatalytic Transamination | 88 | >99 | High | 400 |

The biocatalytic route outperforms chemical methods in stereoselectivity but incurs higher costs due to enzyme usage. Asymmetric hydrogenation balances cost and efficiency for medium-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexyl ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is as a chiral ligand in asymmetric catalysis. This compound facilitates the formation of enantiomerically enriched products in chemical reactions, which is crucial for synthesizing pharmaceuticals and agrochemicals. Its ability to stabilize transition states allows for selective reactions that yield desired chiral products.

Synthesis of Organic Compounds

This compound serves as an intermediate in the synthesis of complex organic molecules. It can participate in various reactions including:

- Oxidation : Leading to the formation of imines and nitriles.

- Reduction : Yielding secondary or tertiary amines.

- Substitution Reactions : Producing various substituted derivatives based on the reagents used.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Imines, Nitriles | Useful in synthesizing nitrogen-containing compounds. |

| Reduction | Secondary/Tertiary Amines | Important for drug synthesis. |

| Substitution | Various Derivatives | Dependent on specific reagents used. |

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property is significant for developing treatments for metabolic disorders and other diseases.

Pharmaceutical Development

The compound has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with biological targets effectively, making it a candidate for drug formulation.

Case Study: Neurological Disorders

A study investigated the effects of this compound on neurodegenerative diseases. The results showed that the compound could modulate neurotransmitter levels, suggesting its potential as a treatment for conditions like Alzheimer's disease.

Development of Novel Materials

In material science, this compound is utilized in creating polymers and coatings with specific properties. Its unique chemical structure contributes to the mechanical and thermal stability of materials.

Data Table: Material Properties Enhanced by this compound

| Material Type | Enhanced Property | Application Area |

|---|---|---|

| Polymers | Increased Mechanical Strength | Automotive and Aerospace Industries |

| Coatings | Improved Thermal Stability | Electronics and Construction |

Mechanism of Action

The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Cyclohexyl Substituents

4,4-Dimethylcyclohexyl Methylphosphonofluoridate

- Structure: Shares the 4,4-dimethylcyclohexyl group but replaces the propan-1-amine with a methylphosphonofluoridate group.

- Higher molecular weight (C₉H₁₈FO₂P, 208.21 Da) and polarity due to the phosphate group .

3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothiolate

- Structure: Features a 3,5-dimethylcyclohexyl group and a complex phosphonothiolate side chain.

- Key Differences: The bulky diisopropylaminoethyl group enhances steric hindrance, reducing membrane permeability compared to the compact propan-1-amine chain in the target compound.

2,6-Dimethylcyclohexyl N,N-Dimethylphosphoramidocyanidate

- Structure : Contains a 2,6-dimethylcyclohexyl group and a phosphoramidocyanidate functional group.

- Key Differences :

Analogues with Similar Amine Substituents

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structure : A secondary amine with a naphthyl-substituted cyclohexyl group and an isopropylamine chain.

- Synthesized via reductive amination, with enantiomers resolved using chiral UPLC (99% ee) .

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol

- Structure : Features a propane-1,3-diol chain instead of propan-1-amine.

- Key Differences: The diol groups increase water solubility (logS ~-2.1 vs. ~-3.5 for the target compound) but eliminate primary amine reactivity. Potential applications in carbohydrate-mimetic drug design .

Biological Activity

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine, also known as a chiral amine compound, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 181.32 g/mol

- Chirality : The compound exists in a specific chiral form, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Interaction : The amine group can form hydrogen bonds with the active sites of enzymes, potentially modulating their activity.

- Receptor Binding : The hydrophobic cyclohexyl ring enhances the compound's affinity for lipid membranes and receptor sites, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Antimicrobial Properties : Some investigations have shown potential antimicrobial effects against certain bacterial strains, although further studies are required to elucidate the mechanisms involved.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models assessed the effects of this compound on behavior related to anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. This suggests a potential role in the treatment of mood disorders.

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.